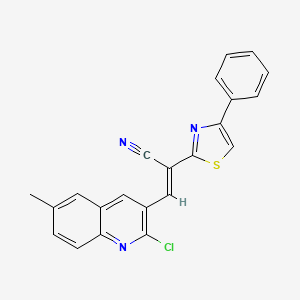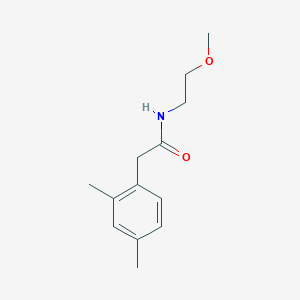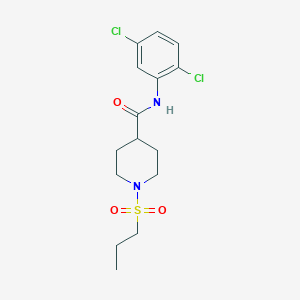![molecular formula C19H31N3O2S B5371721 N,N-diisobutyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5371721.png)
N,N-diisobutyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diisobutyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide is a chemical compound that has gained significant attention due to its potential application in scientific research. This compound is commonly referred to as TAK-659 and belongs to the class of kinase inhibitors. TAK-659 has been found to have a high affinity for the Bruton's tyrosine kinase (BTK) enzyme, which is involved in the regulation of B-cell receptor signaling.
Mecanismo De Acción
TAK-659 is a selective inhibitor of N,N-diisobutyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide, which is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. This compound is involved in the activation of downstream signaling pathways, which ultimately lead to B-cell proliferation and survival. TAK-659 binds to the active site of this compound and inhibits its enzymatic activity, leading to the suppression of B-cell receptor signaling and subsequent inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory activity against this compound, with an IC50 value of 0.85 nM. In preclinical studies, TAK-659 has been found to induce apoptosis in B-cell lines and primary CLL cells. Furthermore, TAK-659 has been shown to inhibit the activation of downstream signaling pathways, such as AKT and ERK, which are involved in B-cell proliferation and survival. In vivo studies have demonstrated that TAK-659 can inhibit tumor growth in xenograft models of NHL.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of TAK-659 is its high selectivity for N,N-diisobutyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide, which minimizes off-target effects. TAK-659 has also been shown to have good pharmacokinetic properties, with a long half-life and high oral bioavailability. However, one limitation of TAK-659 is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 enzyme system.
Direcciones Futuras
There are several future directions for the development of TAK-659. One potential application is in combination therapy with other agents, such as anti-CD20 monoclonal antibodies, which have been shown to enhance the efficacy of N,N-diisobutyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide inhibitors. Another direction is the development of TAK-659 analogs with improved pharmacokinetic properties and selectivity for this compound. Additionally, the role of this compound in other diseases, such as autoimmune disorders, is an area of active research, and TAK-659 may have potential application in these conditions. Overall, TAK-659 has shown promising results in preclinical studies and holds significant potential for the development of novel therapies for B-cell malignancies.
Métodos De Síntesis
The synthesis of TAK-659 involves the reaction of 2-thienylmethylamine with diisobutylamine, followed by the addition of 2-oxo-2-(piperazin-1-yl)acetic acid. The resulting product is then purified using chromatography techniques to obtain pure TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been found to have potential application in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). N,N-diisobutyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition by TAK-659 has been shown to lead to the suppression of B-cell proliferation and survival. This mechanism of action makes TAK-659 a promising candidate for the development of novel therapies for B-cell malignancies.
Propiedades
IUPAC Name |
N,N-bis(2-methylpropyl)-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2S/c1-14(2)11-22(12-15(3)4)18(23)10-17-19(24)20-7-8-21(17)13-16-6-5-9-25-16/h5-6,9,14-15,17H,7-8,10-13H2,1-4H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJVCMYVYPKQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)CC1C(=O)NCCN1CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[2-cyano-3-(2-methyl-1H-indol-3-yl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5371647.png)
![2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}acetamide](/img/structure/B5371655.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5371662.png)

![2-methoxy-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5371677.png)
![4-(1H-imidazol-1-yl)-1-[(3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5371690.png)

![N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamide](/img/structure/B5371701.png)

![methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-2-butenoate](/img/structure/B5371718.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5371719.png)
![5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}-4H-pyran-4-one](/img/structure/B5371727.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5371733.png)
![[4-(dimethylamino)benzyl][2-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B5371741.png)